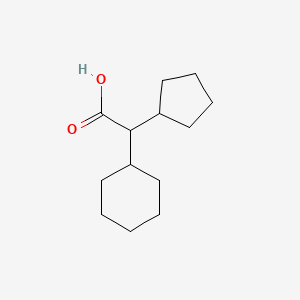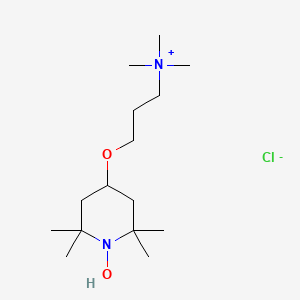![molecular formula C10H13N5O2 B14010144 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide CAS No. 66974-94-5](/img/structure/B14010144.png)
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring, which is further substituted with dimethylamino and dicarboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with 1,3-dicarboxamide. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure efficient coupling.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of intermediates and optimize yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reactant concentrations is common in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide involves its interaction with molecular targets through its diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
- 4-Dimethylaminobenzene-1,3-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,4-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,2-dicarboxamide
Comparison: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
Propriétés
Numéro CAS |
66974-94-5 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-(dimethylaminodiazenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H13N5O2/c1-15(2)14-13-8-4-3-6(9(11)16)5-7(8)10(12)17/h3-5H,1-2H3,(H2,11,16)(H2,12,17) |
Clé InChI |
SAEWRXJCWURQQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=C(C=C(C=C1)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



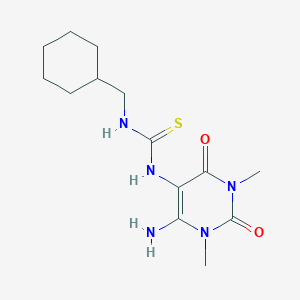
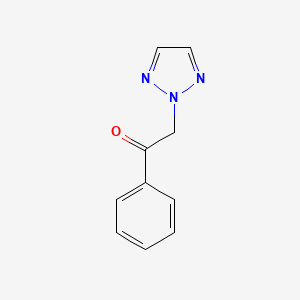
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
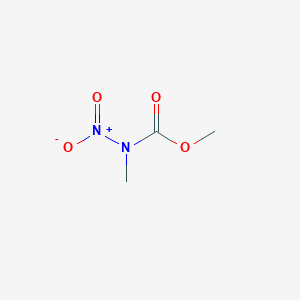
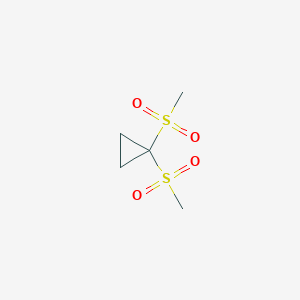
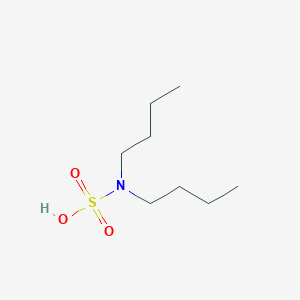
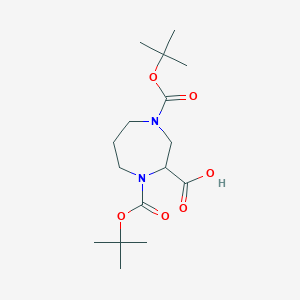

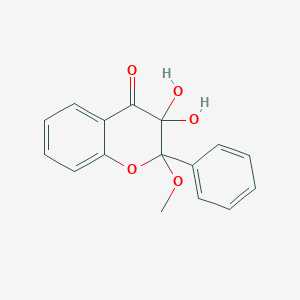
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
